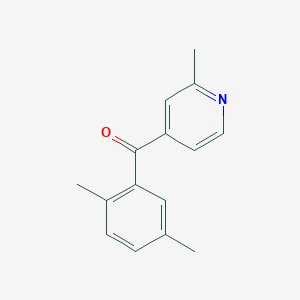
4-(2,5-Dimethylbenzoyl)-2-methylpyridine
Descripción general
Descripción
The compound “4-(2,5-Dimethylbenzoyl)-2-methylpyridine” is a pyridine derivative. Pyridines are aromatic compounds that contain a nitrogen atom in a six-membered ring. The “2,5-Dimethylbenzoyl” group suggests the presence of a benzoyl group (a benzene ring attached to a carbonyl group) with methyl groups at the 2nd and 5th positions .
Molecular Structure Analysis
The molecular structure of this compound would likely feature a six-membered pyridine ring with a benzoyl group attached at the 4th position. The benzoyl group would have methyl groups at the 2nd and 5th positions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups often undergo reactions like nucleophilic substitution (where a nucleophile replaces a group in the molecule) or electrophilic aromatic substitution (where an electrophile replaces a hydrogen atom in the aromatic ring) .Aplicaciones Científicas De Investigación
Photochemical Dimerization and Chemical Properties : Research by Taylor & Kan (1963) in the "Journal of the American Chemical Society" explored the photochemical dimerization of 2-aminopyridines, which include structures related to 4-(2,5-Dimethylbenzoyl)-2-methylpyridine. They found that ultraviolet irradiation in hydrochloric acid solution resulted in the formation of 1,4-dimers, highlighting the compound's potential in photochemical applications and its unusual chemical and physical properties (Taylor & Kan, 1963).
Synthesis and Biological Activity : El‐Borai et al. (2013) in the "European journal of medicinal chemistry" discussed the microwave-assisted synthesis of pyrazolopyridine derivatives, which have shown promising antioxidant, antitumor, and antimicrobial activities. This study suggests the potential of 4-(2,5-Dimethylbenzoyl)-2-methylpyridine derivatives in medicinal chemistry (El‐Borai et al., 2013).
Electroluminescent Properties in Platinum Complexes : Ionkin, Marshall, & Wang (2005) in "Organometallics" synthesized mono-cyclometalated Pt(II) complexes using a compound structurally similar to 4-(2,5-Dimethylbenzoyl)-2-methylpyridine. This research is significant for understanding the electroluminescent properties of these complexes, potentially applicable in light-emitting devices (Ionkin, Marshall, & Wang, 2005).
DNA-binding and Photocleavage Studies : Tan & Chao (2007) in "Inorganica Chimica Acta" conducted studies on mixed polypyridyl ruthenium(II) complexes, including derivatives similar to 4-(2,5-Dimethylbenzoyl)-2-methylpyridine. Their research focused on the binding of these complexes to DNA and their ability to promote DNA cleavage upon irradiation, indicating potential applications in biochemistry and pharmacology (Tan & Chao, 2007).
Quantitative Analysis in Biochemistry : Nakaya et al. (1996) in the "Bulletin of the Chemical Society of Japan" explored α,β-Unsaturated carbonyl compounds and 2-methylpyridines for the quantitative analysis of carnitine. This research suggests that compounds like 4-(2,5-Dimethylbenzoyl)-2-methylpyridine can be used as fluorescent labeling reagents, highlighting their importance in bioanalytical chemistry (Nakaya et al., 1996).
Direcciones Futuras
Propiedades
IUPAC Name |
(2,5-dimethylphenyl)-(2-methylpyridin-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-10-4-5-11(2)14(8-10)15(17)13-6-7-16-12(3)9-13/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCAMZZCIWITRGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C2=CC(=NC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-Dimethylbenzoyl)-2-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



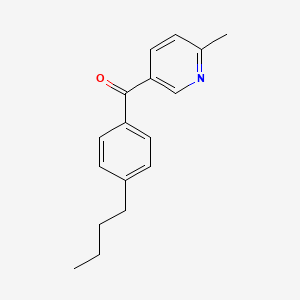
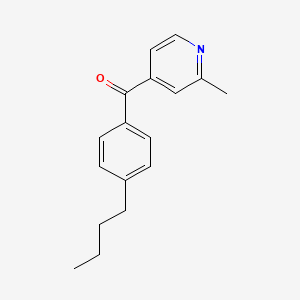
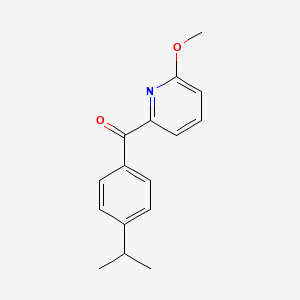
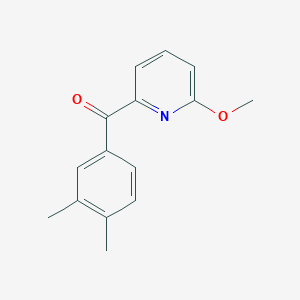
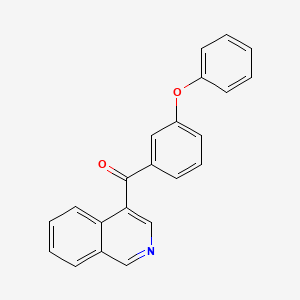
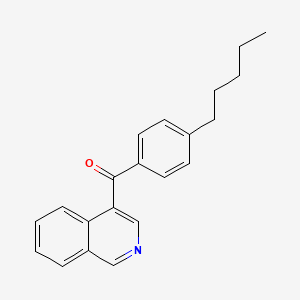
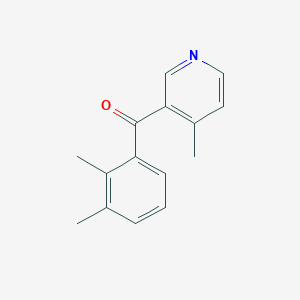
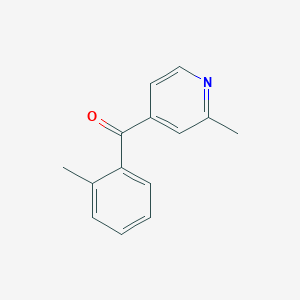
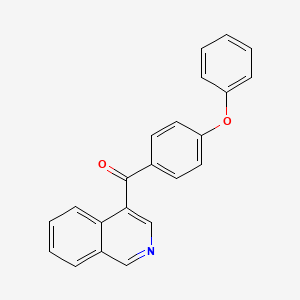
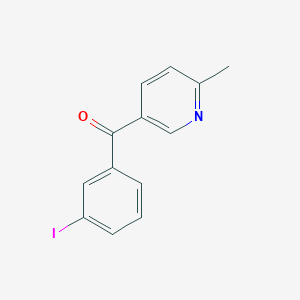
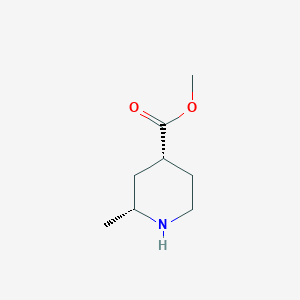
![1-Benzyl-1,2-dimethyl-1H-benzo[e]indole](/img/structure/B1392207.png)
![2-(4-Ethyl-piperazin-1-yl)-N-[4-(2-morpholin-4-yl-4-oxo-1,4-dihydro-quinolin-8-yl)-dibenzothiophen-1-yl]-acetamide](/img/structure/B1392208.png)
![[4-[1-(4-Methylphenyl)-1H-pyrazol-4-yl]-3,6-dihydro-pyridin-1(2H)-yl]acetic acid hydrochloride](/img/structure/B1392209.png)